2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with an oxadiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization or chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with different halogen atoms.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with herbicidal properties.
2-(4-chloro-2-methylphenoxy)acetamide: Another similar compound used in chemical synthesis.
Uniqueness
What sets 2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H16ClN3O3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-3-5-13(6-4-11)17-21-18(22-25-17)20-16(23)10-24-14-7-8-15(19)12(2)9-14/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
MVKPMNRDCFACRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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